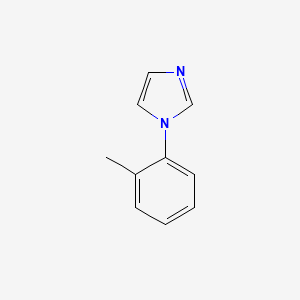

1-o-Tolyl-1H-imidazole

描述

Historical Development of N-Substituted Imidazole (B134444) Chemistry

The journey into imidazole chemistry began in 1858 when German chemist Heinrich Debus first reported the synthesis of the parent imidazole ring. scispace.comtsijournals.comwikipedia.org His method involved the condensation of glyoxal (B1671930) and formaldehyde (B43269) with ammonia, a reaction now known as the Debus synthesis. wikipedia.orgnumberanalytics.com While this initial synthesis often resulted in low yields, it laid the fundamental groundwork for creating a vast array of C-substituted imidazoles. wikipedia.org

Following this discovery, the field expanded with the development of several other named reactions for imidazole synthesis, including the Radiszewski, Wallach, and Marckwald syntheses. numberanalytics.comsphinxsai.com The development of methods to introduce substituents onto the nitrogen atoms of the imidazole ring, creating N-substituted imidazoles, marked a significant evolution in the field. These advancements allowed for the fine-tuning of the electronic and steric properties of the imidazole core, dramatically broadening its applicability. tsijournals.com The ability to attach various groups, such as the o-tolyl group, to the nitrogen atom has been crucial in exploring the diverse chemical and biological activities of this heterocyclic scaffold.

Significance of N-Arylimidazole Scaffolds in Modern Chemical Research

N-Arylimidazole scaffolds are recognized as "privileged structures" in medicinal chemistry. ajrconline.org This designation stems from their unique chemical characteristics that facilitate interactions with a wide range of biological targets. ajrconline.orgsemanticscholar.org The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, can act as both a proton donor and acceptor, enabling it to form various non-covalent bonds such as hydrogen bonds, coordination linkages, and π-π stacking interactions with enzymes and receptors. semanticscholar.orgnih.gov

This structural versatility has led to the discovery of imidazole derivatives with a vast spectrum of pharmacological properties. scispace.com Compounds featuring the N-arylimidazole core have been extensively investigated and developed for numerous therapeutic applications. Their electron-rich nature and ability to improve the pharmacokinetic properties of molecules make them a valuable component in drug design. scispace.comresearchgate.net The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs and its continuous exploration for new therapeutic agents against various diseases. mdpi.comnih.gov

Table 1: Reported Biological Activities of Imidazole Derivatives

| Biological Activity | References |

|---|---|

| Anticancer | scispace.comajrconline.orgnih.govnih.gov |

| Antibacterial | scispace.comajrconline.orgnih.govnih.gov |

| Antifungal | scispace.comtsijournals.comnih.govresearchgate.net |

| Anti-inflammatory | ajrconline.orgnih.gov |

| Antidiabetic | ajrconline.orgnih.gov |

| Antihypertensive | nih.gov |

| Antiparasitic | nih.gov |

| Antiviral | ajrconline.orgresearchgate.net |

| Antitubercular | scispace.comresearchgate.net |

| Antioxidant | ajrconline.orgresearchgate.net |

Current Research Gaps and Opportunities in 1-o-Tolyl-1H-imidazole Studies

Despite the extensive research into N-arylimidazoles, dedicated studies on the specific isomer This compound (CAS No. 25371-93-1) are notably scarce in publicly available literature. chemicalbook.com While its basic chemical properties are documented, a deep dive into its synthesis, reactivity, and potential applications is missing. Research has more frequently focused on other isomers or more complex derivatives. For instance, detailed structural and spectroscopic data have been published for related compounds like 2,5-diphenyl-1-(o-tolyl)-1H-imidazole and 2-chloro-4,5-dimethyl-1-(o-tolyl)-1H-imidazole. researchgate.netrsc.org

This disparity highlights a significant research gap. The unique steric and electronic influence of the ortho-tolyl group in this compound compared to its meta- and para-isomers could lead to novel properties and reactivities. The lack of comprehensive characterization, such as detailed NMR, IR, and single-crystal X-ray diffraction data, prevents a full understanding of its molecular structure and intermolecular interactions.

The existing knowledge gaps present clear opportunities for future research:

Optimized Synthesis: Developing and optimizing high-yield synthetic routes specifically for this compound.

Detailed Characterization: Performing thorough spectroscopic (¹H NMR, ¹³C NMR, IR, UV-Vis) and crystallographic analyses to establish a definitive structural and electronic profile. This data, currently missing, is fundamental for any further study.

Exploration of Biological Activity: Given the broad bioactivity of the N-arylimidazole scaffold, screening this compound for various pharmacological activities (e.g., antimicrobial, anticancer) is a logical and promising step. nih.govresearchgate.net

Applications in Materials Science: Investigating its potential use as a ligand in coordination chemistry, as a component in organic light-emitting diodes (OLEDs), or as a corrosion inhibitor, which are known applications for other imidazole derivatives. ajrconline.org

The table below compares the available data for this compound with that of more extensively studied, structurally related compounds, visually demonstrating the current research void.

Table 2: Comparative Data of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Spectroscopic/Crystallographic Data |

|---|---|---|---|---|

| This compound | 25371-93-1 | C₁₀H₁₀N₂ | Not reported in cited literature | Limited/Unavailable |

| 2,5-diphenyl-1-(o-tolyl)-1H-imidazole | Not Available | C₂₂H₁₈N₂ | 148-150 | ¹H NMR data available rsc.org |

| 2-chloro-4,5-dimethyl-1-(o-tolyl)-1H-imidazole | Not Available | C₁₂H₁₃ClN₂ | Not reported in cited literature | IR, FT-Raman, NMR, DFT, and Molecular Docking studies available researchgate.net |

| 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole | Not Available | C₁₈H₁₈N₂ | Not reported in cited literature | Crystal structure data available nih.gov |

| 1-Phenyl-2-(o-tolyl)-1H-benzo[d]imidazole | Not Available | C₂₀H₁₆N₂ | 57-58 | ¹H NMR, ¹³C NMR, IR, HRMS data available rsc.org |

Structure

3D Structure

属性

CAS 编号 |

25371-93-1 |

|---|---|

分子式 |

C10H10N2 |

分子量 |

158.2 g/mol |

IUPAC 名称 |

1-(2-methylphenyl)imidazole |

InChI |

InChI=1S/C10H10N2/c1-9-4-2-3-5-10(9)12-7-6-11-8-12/h2-8H,1H3 |

InChI 键 |

TWCVCECJVZOZRM-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2C=CN=C2 |

规范 SMILES |

CC1=CC=CC=C1N2C=CN=C2 |

产品来源 |

United States |

Synthetic Methodologies for 1 O Tolyl 1h Imidazole and Its Derivatives

Modern and Catalytic Synthesis of 1-o-Tolyl-1H-imidazole

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce the environmental impact of chemical processes. These approaches focus on the use of sustainable solvents, milder reaction conditions, and metal-free catalysis.

A notable green approach involves the use of Deep Eutectic Solvents (DESs) as an alternative to volatile organic compounds (VOCs). mdpi.comresearchgate.net For instance, the synthesis of the derivative 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine has been successfully achieved using a DES composed of cholinium chloride (ChCl) and urea. mdpi.comresearchgate.net This reaction proceeds through the condensation of an α-chloroketone with 1,3-di-o-tolylguanidine. mdpi.com The methodology is characterized by its eco-friendly attributes, including the use of a biodegradable and recyclable solvent, mild reaction temperatures (80 °C), and metal-free conditions. mdpi.comresearchgate.net Upon completion, the product can often be isolated by simple precipitation and filtration, and the DES can be recovered and reused for subsequent reactions. researchgate.net

| Parameter | Condition/Reagent | Reference |

|---|---|---|

| Reactants | 2-chloro-1-(4-chlorophenyl)ethan-1-one, 1,3-di-o-tolylguanidine | mdpi.com |

| Solvent | Choline (B1196258) chloride/urea (1:2 mol/mol) | mdpi.com |

| Base | Et₃N (Triethylamine) | mdpi.com |

| Temperature | 80 °C | mdpi.comresearchgate.net |

| Atmosphere | Under air | mdpi.com |

| Key Advantage | Bio-inspired, easily recyclable DES; metal-free conditions | researchgate.netresearchgate.net |

Photoredox and Electrocatalytic Synthetic Routes

Modern synthetic chemistry has embraced photoredox and electrocatalytic methods to access novel reactivity under mild conditions, often avoiding harsh reagents.

Photoredox Catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates that can participate in a wide range of transformations. nih.govsigmaaldrich.com While direct photoredox synthesis of this compound is not extensively documented, the synthesis of related structures highlights the potential of this strategy. For example, a one-pot, three-component cascade reaction using a photocatalyst has been developed for the synthesis of imidazoline (B1206853) derivatives, including 2-methyl-4-(o-tolyl)-1-tosyl-4,5-dihydro-1H-imidazole. lookchem.com This approach demonstrates the ability of photoredox catalysis to construct the core heterocyclic ring structure under mild conditions. lookchem.com The general principle involves the excitation of a photocatalyst by visible light, which then engages in a reductive or oxidative quenching cycle to generate the reactive intermediates needed for the cyclization. acs.org

Electrocatalytic Synthesis offers another powerful alternative to traditional methods by using electrical current to drive chemical reactions, thereby replacing chemical oxidants or reductants. acs.org This technique has been applied to the synthesis of various imidazole (B134444) derivatives. For example, the electrochemical synthesis of 1,2,4-trisubstituted imidazoles, such as 1-benzyl-2-phenyl-4-(m-tolyl)-1H-imidazole, has been achieved from vinyl azides and benzyl (B1604629) amines. mdpi.com Such methods are valued for their high functional group tolerance and inherent safety and sustainability, as they minimize the use of hazardous reagents. acs.org

Synthesis of Specifically Modified this compound Derivatives

The targeted synthesis of derivatives allows for the fine-tuning of the molecule's properties. Modifications can be directed at the imidazole ring or the appended o-tolyl group.

Functionalization of the Imidazole Ring

The imidazole core of this compound offers multiple sites for functionalization, enabling the creation of a diverse range of derivatives.

C2-Position Functionalization : The C2 position is a common site for modification. Thioether side chains can be introduced by first forming a 2-thiolated imidazole intermediate, followed by alkylation. vulcanchem.comvulcanchem.com For example, reacting the thiolated imidazole with ethyl 2-chloroacetate yields an ethyl thioacetate (B1230152) derivative. vulcanchem.com Another approach involves the lithiation of the C2 position with n-butyllithium, followed by reaction with an electrophile, such as 9-fluorenone, to produce 9-(1-(o-tolyl)-1H-imidazol-2-yl)-9H-fluoren-9-ol. chemrxiv.org

C5-Position Functionalization : The C5 position can be functionalized via palladium-catalyzed direct arylation reactions. nih.gov This method allows for the coupling of 1-aryl-1H-imidazoles with aryl halides to regioselectively synthesize 1,5-diaryl-1H-imidazoles. nih.gov

N-Amino Group Introduction : The synthesis of 2-aminoimidazole derivatives, such as 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, represents another key functionalization, introducing a reactive amino group at the C2 position. mdpi.com

| Position | Method | Example Derivative | Reference |

|---|---|---|---|

| C2 | Thiolation followed by Alkylation | ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate | vulcanchem.com |

| C2 | Lithiation and Electrophilic Quench | 9-(1-(o-tolyl)-1H-imidazol-2-yl)-9H-fluoren-9-ol | chemrxiv.org |

| C2 | Condensation with Guanidine | 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | mdpi.com |

| C5 | Palladium-Catalyzed Direct Arylation | 1,5-Diaryl-1H-imidazoles | nih.gov |

Modifications of the o-Tolyl Moiety

Modifications to the o-tolyl group are typically achieved not by direct functionalization of the pre-formed molecule, but by employing modified starting materials in the initial synthesis. The classic cyclocondensation reaction to form the imidazole ring often uses an amine—in this case, o-toluidine (B26562). vulcanchem.comvulcanchem.com By substituting o-toluidine with other substituted anilines, a wide array of analogs can be created. For example, using 4-bromoaniline (B143363) or 4-methoxyaniline in place of o-toluidine would lead to the corresponding 1-(4-bromophenyl)- or 1-(4-methoxyphenyl)-imidazole derivatives, respectively. This strategy allows for the systematic exploration of electronic and steric effects imparted by different substituents on the N-aryl ring.

Stereoselective Synthesis of Chiral Analogs

While this compound itself is an achiral molecule, the synthesis of chiral analogs is an important area for creating compounds with specific three-dimensional structures. Stereoselectivity can be introduced by incorporating chiral elements into the molecule's substituents.

Strategies for achieving stereoselective synthesis include:

Use of Chiral Building Blocks : Incorporating a chiral auxiliary or reactant derived from a natural product, such as a monoterpene, can guide the stereochemical outcome of a reaction. mdpi.com These chiral synthons can be used to construct complex chiral side chains that are then attached to the imidazole core.

Asymmetric Catalysis : Organocatalysis and transition-metal catalysis can be employed to create new stereocenters with high enantioselectivity. metu.edu.tr For instance, a chiral acid-base bifunctional organocatalyst could be used in a domino reaction to construct a chiral ring system fused to or substituted on the imidazole scaffold. metu.edu.tr

Biocatalysis : Enzymes, such as amine transaminases (ATAs), can be used to perform highly stereoselective transformations, such as the conversion of a prochiral ketone substituent into a chiral amine. unife.it This approach offers excellent selectivity under mild, environmentally friendly conditions. unife.it

These advanced synthetic methods provide access to enantiomerically enriched or pure chiral analogs, which is crucial for applications where specific stereoisomers are required.

Advanced Structural Characterization and Conformational Analysis of 1 O Tolyl 1h Imidazole

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Elucidation

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by a variety of intermolecular forces. In imidazole-containing structures, hydrogen bonding and π-π stacking are often the dominant interactions that guide the formation of the supramolecular architecture. columbia.edu

Table 1: Common Intermolecular Interactions in Imidazole (B134444) Derivatives

| Interaction Type | Description | Potential Role in 1-o-Tolyl-1H-imidazole |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The N-3 atom of the imidazole ring can act as a hydrogen bond acceptor from solvent molecules or other donors. Aromatic C-H groups can act as weak donors. |

| π-π Stacking | Non-covalent interactions between aromatic rings. Can be face-to-face or offset. | Both the imidazole and the tolyl rings can participate in stacking interactions, contributing to crystal stability. |

| C-H⋯π Interactions | A weak form of hydrogen bonding where a C-H bond acts as the donor and a π-system acts as the acceptor. | C-H bonds from one molecule can interact with the π-electron clouds of the aromatic rings of an adjacent molecule. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Provide general, non-directional packing stabilization throughout the crystal lattice. |

The covalent bond between the imidazole N-1 atom and the tolyl C-1' atom allows for rotation, giving rise to different molecular conformations (rotamers). The preferred conformation in the solid state is determined by the interplay between steric hindrance and electronic effects. plos.org

The presence of the methyl group at the ortho position of the tolyl ring introduces significant steric repulsion with the imidazole ring. To minimize this steric strain, the tolyl ring is forced to rotate out of the plane of the imidazole ring. This rotation, however, disrupts the π-conjugation between the two rings, which would otherwise provide electronic stabilization. The final observed conformation is a compromise that balances these opposing forces. The key parameter describing this is the dihedral angle (or torsion angle) between the planes of the imidazole and tolyl rings. In related N-aryl systems, restricted rotation around the N-aryl bond can be slow enough to allow for the observation or even isolation of different conformers. researchgate.net Computational studies on similar biaryl fragments show that energy barriers to rotation can be quantified, and conformations with high steric energy are rarely observed in crystal structures. plos.org

Spectroscopic Methodologies for Structural and Electronic Characterization

While X-ray diffraction provides a static picture of the molecule in the solid state, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), offer invaluable insights into the structure and dynamic behavior in solution. ipb.pt

NMR spectroscopy is a powerful tool for elucidating molecular structure by probing the magnetic properties of atomic nuclei. tubitak.gov.tr For a molecule like this compound, 1D (¹H and ¹³C) and 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals. researchgate.netrsc.org

Two-dimensional (2D) NMR techniques are fundamental for establishing the complete bonding framework and spatial relationships within a molecule. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically over two or three bonds. It is used to identify which protons are adjacent in a spin system, for example, to trace the connectivity of the protons on the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. It provides a direct link between a proton and the carbon it is bonded to, simplifying the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is crucial for connecting different fragments of the molecule, for instance, by showing a correlation from the imidazole protons to the tolyl ring carbons, and vice-versa, confirming the N-aryl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for conformational analysis. For this compound, a NOESY experiment could show a correlation between the ortho-methyl protons of the tolyl ring and the H-2 or H-5 protons of the imidazole ring, providing direct evidence of the preferred rotational conformation in solution. researchgate.net

Table 2: Representative NMR Chemical Shift Assignments for a 1-Aryl-Imidazole Scaffold

| Position | ¹H Chemical Shift (ppm, representative) | ¹³C Chemical Shift (ppm, representative) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| Im-H2 | ~8.1-8.5 (s) | ~135-141 | Correlates to Im-C4, Im-C5, Tol-C1' |

| Im-H4 | ~7.1-7.7 (s) | ~129-131 | Correlates to Im-C2, Im-C5 |

| Im-H5 | ~7.1-7.7 (s) | ~117-122 | Correlates to Im-C2, Im-C4, Tol-C1' |

| Tol-H3' | ~7.2-7.4 (m) | ~130-132 | Correlates to Tol-C1', Tol-C2', Tol-C5' |

| Tol-H4' | ~7.2-7.4 (m) | ~128-130 | Correlates to Tol-C2', Tol-C6' |

| Tol-H5' | ~7.2-7.4 (m) | ~126-128 | Correlates to Tol-C1', Tol-C3' |

| Tol-H6' | ~7.2-7.4 (m) | ~125-127 | Correlates to Tol-C2', Tol-C4' |

| Tol-CH₃ | ~2.1-2.4 (s) | ~17-21 | Correlates to Tol-C1', Tol-C2', Tol-C3' |

Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns. rsc.orgrsc.org

Dynamic NMR (DNMR) refers to the study of chemical rate processes using NMR spectroscopy. researchgate.net It is an ideal method for investigating conformational exchange, such as the rotation around the N-aryl bond in this compound. researchgate.net

When the rate of rotation is slow on the NMR timescale (typically at low temperatures), separate signals for the magnetically inequivalent protons and carbons of different rotamers may be observed. As the temperature is increased, the rate of rotation increases. When the exchange rate becomes comparable to the frequency difference between the signals, the peaks broaden. At even higher temperatures, the rotation becomes fast on the NMR timescale, and the broadened peaks coalesce into a single, sharp, time-averaged signal. nih.gov

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the kinetic and thermodynamic parameters for the rotational process, including the activation energy (energy barrier) for the N-aryl bond rotation. researchgate.netsemanticscholar.org This provides a quantitative measure of the conformational flexibility of the molecule in solution.

Infrared and Raman Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational properties of this compound. The vibrational modes of the molecule are sensitive to the structural arrangement of its constituent atoms, providing a unique spectroscopic fingerprint.

Theoretical calculations, often employing density functional theory (DFT), are instrumental in assigning the observed vibrational bands to specific atomic motions. For N-aryl imidazoles, the spectra can be divided into regions corresponding to the vibrations of the imidazole ring, the tolyl substituent, and the C-N linkage between the two rings.

Key vibrational modes for this compound include:

Imidazole Ring Vibrations: The C=N and C-N stretching vibrations of the imidazole ring are typically observed in the 1600-1300 cm⁻¹ region. The C-H stretching vibrations of the imidazole ring appear above 3000 cm⁻¹. researchgate.net Ring breathing and deformation modes are found at lower wavenumbers.

Tolyl Group Vibrations: The aromatic C-H stretching vibrations of the tolyl group are expected in the 3100-3000 cm⁻¹ range. The characteristic C-C stretching vibrations of the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations provide further structural information. The methyl group (–CH₃) has its own characteristic symmetric and asymmetric stretching and bending modes.

Inter-ring Vibrations: The stretching vibration of the C-N bond connecting the tolyl group to the imidazole ring is a key indicator of the conformational state. The frequency of this mode can be influenced by the dihedral angle between the two rings.

Conformational insights can be derived from the analysis of specific vibrational bands. The orientation of the tolyl group relative to the imidazole ring can influence the position and intensity of certain peaks due to changes in electronic distribution and steric interactions. nih.gov Computational studies on related molecules have shown that different conformers can exhibit distinct vibrational spectra, although these differences may be subtle. researchgate.net

Table 1: Representative Vibrational Frequencies and Assignments for Aryl-Imidazoles (Based on DFT Calculations and Experimental Data of Related Compounds)

| Wavenumber Range (cm⁻¹) | Assignment | Spectroscopic Technique |

|---|---|---|

| 3150-3050 | Aromatic C-H Stretching (Tolyl & Imidazole) | IR, Raman |

| 3000-2900 | Methyl C-H Stretching | IR, Raman |

| 1610-1450 | Aromatic C=C Stretching (Tolyl Ring) | IR, Raman |

| 1550-1480 | C=N Stretching (Imidazole Ring) | IR, Raman |

| 1400-1300 | C-N Stretching (Imidazole Ring) | IR, Raman |

| 1350-1250 | C(Aryl)-N Stretching | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy of this compound provides information about the electronic transitions within the molecule. The presence of conjugated π-systems in both the imidazole and tolyl rings gives rise to characteristic absorption bands in the UV region. The primary electronic transitions observed are of the π → π* type, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals. researchgate.net

The UV-Vis spectrum is expected to show strong absorption bands, characteristic of aromatic and heteroaromatic systems. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the molecular environment. The substitution of the tolyl group on the imidazole ring influences the electronic structure and, consequently, the absorption spectrum compared to unsubstituted imidazole. researchgate.net

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and assign the observed bands to specific electronic transitions. nih.gov These calculations can help elucidate the nature of the excited states and the contribution of different parts of the molecule to the electronic transitions. For instance, transitions may have significant charge-transfer character, involving the movement of electron density from the tolyl ring to the imidazole ring or vice versa upon excitation.

Solvent polarity can also affect the UV-Vis spectrum. Solvatochromic shifts (changes in λ_max with solvent polarity) can provide insights into the change in the dipole moment of the molecule upon electronic transition. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Approximate Wavelength Range (nm) | Description |

|---|---|---|

| π → π | 200 - 300 | High-intensity transitions involving the conjugated π-electron system of the tolyl and imidazole rings. |

| n → π | > 270 | Lower intensity transitions involving the non-bonding electrons on the nitrogen atoms of the imidazole ring. These may be masked by stronger π → π* transitions. |

Mass Spectrometry Techniques for Molecular Formula Verification and Fragmentation Pathways

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₁₀H₁₀N₂. HRMS can distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The technique is capable of mass accuracies in the parts-per-million (ppm) range. nih.gov

Table 3: HRMS Data for this compound (C₁₀H₁₀N₂)

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |

|---|---|---|---|

| [M+H]⁺ | 159.0917 | 159.0915 | -1.26 |

| [M+Na]⁺ | 181.0736 | 181.0734 | -1.10 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecule [M+H]⁺ of this compound. In an MS/MS experiment, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. unt.edu This provides valuable information about the molecule's connectivity and structural stability.

For N-aryl imidazoles, the fragmentation is often characterized by the stability of the imidazole ring. Common fragmentation pathways involve cleavages at the substituent groups and the bond connecting the two rings. Plausible fragmentation pathways for this compound could include:

Loss of the tolyl group: Cleavage of the N-C(aryl) bond to form a tolyl cation (m/z 91) and a neutral imidazole molecule, or an imidazolyl cation (m/z 67) and a neutral toluene (B28343) molecule.

Fragmentation of the tolyl group: Loss of a methyl radical (CH₃•) from the molecular ion, followed by further fragmentation.

Rearrangements: Complex rearrangements can also occur, leading to the formation of various fragment ions.

The relative abundances of the fragment ions in the MS/MS spectrum provide insights into the bond strengths and the stability of the resulting ions and neutral species. uab.edu

Chiroptical Spectroscopy (if chiral derivatives are relevant)

While this compound itself is achiral, its derivatives can be designed to be chiral. Chirality can be introduced by adding a chiral center to the molecule or through atropisomerism, which arises from hindered rotation around a single bond. rsc.org In the case of this compound derivatives, bulky substituents at positions ortho to the N-aryl bond could restrict rotation, leading to stable, separable enantiomers.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a crucial technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. ntis.gov A CD spectrum provides information about the absolute configuration and conformation of chiral molecules in solution.

For chiral derivatives of this compound, CD spectroscopy could be used to:

Confirm the presence of chirality: A non-zero CD signal confirms that the molecule is chiral and that one enantiomer is in excess.

Determine enantiomeric excess (ee): The intensity of the CD signal is proportional to the enantiomeric excess of the sample. rsc.org

Assign absolute configuration: By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., TD-DFT), the absolute configuration (R or S) of the chiral center or the atropisomeric axis can be determined.

Study conformational changes: CD spectroscopy is sensitive to conformational changes that affect the spatial arrangement of chromophores.

The electronic transitions responsible for the UV-Vis absorption give rise to CD signals (Cotton effects). The shape, sign, and intensity of these Cotton effects are characteristic of the chiral structure. elsevierpure.com In systems with multiple chromophores, such as an aryl-imidazole, exciton (B1674681) coupling between the transition dipole moments of the chromophores can lead to characteristic bisignate CD curves, which are highly sensitive to the stereochemistry. rsc.org

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of the wavelength. This phenomenon provides valuable insights into the stereochemistry and conformational aspects of chiral molecules. For this compound, ORD studies are theoretically pertinent due to the potential for atropisomerism. Atropisomerism arises from hindered rotation around the single bond connecting the ortho-substituted tolyl ring and the imidazole ring. This restricted rotation can lead to the existence of stable, non-superimposable mirror-image conformers (enantiomers), which are optically active.

While specific experimental ORD data for this compound is not extensively available in the public domain, the structural characteristics of the molecule allow for a theoretical discussion of its potential ORD profile. The steric hindrance between the ortho-methyl group of the tolyl substituent and the imidazole ring is significant enough to create a substantial energy barrier to rotation, potentially allowing for the isolation of individual atropisomers. These atropisomers, being chiral, would be expected to exhibit a characteristic ORD spectrum.

An ORD spectrum plots the specific rotation ([α]) against the wavelength (λ). A plain ORD curve shows a monotonic increase or decrease in rotation as the wavelength decreases. However, if the molecule contains a chromophore that absorbs light in the measured wavelength range, the ORD curve will show an anomaly known as the Cotton effect. The Cotton effect is characterized by a rapid change in rotation, including a peak and a trough, in the vicinity of the absorption maximum of the chromophore.

For this compound, the imidazole and tolyl rings constitute chromophores that absorb in the ultraviolet region. Therefore, it is anticipated that its ORD spectrum would exhibit a Cotton effect. The sign of the Cotton effect (positive or negative) and the positions of the peak and trough would be characteristic of the absolute configuration of the specific atropisomer being analyzed.

A hypothetical ORD data set for an atropisomer of this compound is presented below to illustrate the expected features of its spectrum, including a Cotton effect. This data is for illustrative purposes only and does not represent experimentally verified values.

| Wavelength (nm) | Specific Rotation [α] (degrees) |

|---|---|

| 600 | +50 |

| 500 | +75 |

| 400 | +120 |

| 350 | +250 |

| 320 (Peak) | +800 |

| 300 (Crossover) | 0 |

| 280 (Trough) | -600 |

| 250 | -100 |

The analysis of the Cotton effect in the ORD spectrum can provide crucial information about the conformation of the molecule. The sign of the Cotton effect is directly related to the spatial arrangement of the atoms around the chromophore. By applying empirical rules, such as the octant rule for ketones, or by comparing the experimental spectrum with that of related compounds of known absolute configuration, it is possible to deduce the absolute configuration of the atropisomers of this compound.

Reactivity Profiles and Mechanistic Investigations of 1 O Tolyl 1h Imidazole

Electrophilic Reactions of the Imidazole (B134444) Ring System

The imidazole ring is an electron-rich aromatic system, making it prone to electrophilic substitution reactions. Generally, electrophilic attack on the imidazole ring occurs at the C4 or C5 positions. nih.govglobalresearchonline.net The N-1 aryl substituent can influence the precise location of the substitution.

Regioselectivity of Nitration and Halogenation

Nitration: The nitration of N-aryl imidazoles can be directed to the imidazole ring. Selective introduction of a nitro group onto the imidazole moiety is often desired over nitration of the aryl ring. google.com For N-substituted imidazoles, nitration typically occurs at the C4 or C5 position. google.com While specific studies on the nitration of 1-o-tolyl-1H-imidazole are not extensively detailed in the provided results, general principles suggest that the reaction with nitrating agents like a mixture of nitric and sulfuric acid would lead to substitution on the imidazole ring. google.com The presence of the o-tolyl group might sterically hinder substitution at the C5 position, potentially favoring the C4 position.

Halogenation: Halogenation of N-aryl imidazoles can also occur on the imidazole ring. For instance, post-synthetic bromination of 2-(o-tolyl)-1H-imidazole with liquid bromine can lead to the formation of 4,5-dibromo-2-(o-tolyl)-1H-imidazole. vulcanchem.com The synthesis of 4-Bromo-1-(m-tolyl)-1H-imidazole has also been reported, indicating that direct halogenation of the imidazole core is a viable synthetic route. chemscene.com Studies on imidazole N-oxides have shown that nucleophilic halogenation can occur at the C2 position via a cine-substitution mechanism after O-acylation. beilstein-journals.orgresearchgate.net This suggests an alternative pathway for halogen introduction, although it proceeds through a different intermediate than direct electrophilic attack on the neutral imidazole.

Table 1: Examples of Halogenated Tolyl-Imidazoles

| Compound Name | Structure | Notes | Reference |

| 4,5-dibromo-2-(o-tolyl)-1H-imidazole | Formed via bromination of 2-(o-tolyl)-1H-imidazole. | vulcanchem.com | |

| 4-Bromo-1-(m-tolyl)-1H-imidazole | A commercially available halogenated tolyl-imidazole derivative. | chemscene.com | |

| 2-chloro-4,5-dimethyl-1-(o-tolyl)-1H-imidazole | A synthesized and characterized chloro-substituted derivative. | researchgate.net |

Friedel-Crafts Acylation and Alkylation at the Imidazole Ring

Friedel-Crafts reactions are fundamental for creating carbon-carbon bonds on aromatic rings. pressbooks.pub However, applying these reactions directly to the imidazole ring of this compound is challenging. The basic nitrogen atom (N3) in the imidazole ring can react with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a complex. libretexts.org This deactivates the ring towards electrophilic substitution, often preventing the Friedel-Crafts reaction from occurring. libretexts.org

While direct Friedel-Crafts acylation or alkylation on the imidazole ring of this compound is not well-documented, alternative strategies for introducing alkyl and aryl groups exist, such as palladium-catalyzed cross-coupling reactions. nih.gov These modern methods bypass the limitations of classical Friedel-Crafts chemistry for this class of heterocycles.

Nucleophilic Reactivity of the Imidazole Nitrogen and Carbon Atoms

The imidazole ring contains both nitrogen and carbon atoms that can exhibit nucleophilic character, either directly or after deprotonation.

Deprotonation and Generation of N-Aryl Imidazolyllithiums

The C2 proton of the imidazole ring is the most acidic C-H bond due to the inductive effect of the two adjacent nitrogen atoms. nih.gov Treatment of N-substituted imidazoles with a strong base, such as an organolithium reagent like n-butyllithium (n-BuLi), results in deprotonation at the C2 position. ethz.chacs.org This process generates a highly reactive organolithium species, specifically a 1-aryl-1H-imidazol-2-yllithium. The mechanism of this directed ortho-metalation (DoM) involves the coordination of the lithium reagent to the N3 nitrogen, facilitating the regioselective deprotonation at C2. acs.orgnih.gov

This lithiation is a key step for further functionalization of the imidazole core. Studies on similar N-Boc protected heterocycles show that the rate of lithiation can be significantly influenced by the choice of organolithium reagent and the presence of ligands like TMEDA (tetramethylethylenediamine). core.ac.uk

Reactions with Electrophiles at the Imidazole C2 Position

The generated 1-o-tolyl-1H-imidazol-2-yllithium is a potent nucleophile that readily reacts with a variety of electrophiles. This allows for the introduction of diverse functional groups specifically at the C2 position of the imidazole ring.

Common electrophiles used in these reactions include:

Alkyl halides: For introducing alkyl chains.

Aldehydes and ketones: To form secondary and tertiary alcohols, respectively.

Carbon dioxide: To produce a carboxylic acid at the C2 position.

Silyl (B83357) halides (e.g., TMSCl): For the introduction of silyl groups. core.ac.uk

This two-step sequence of C2-lithiation followed by electrophilic quench is a powerful and widely used strategy for the synthesis of 1,2-disubstituted imidazoles. Palladium-catalyzed reactions involving isocyanide insertion also provide a route to C2 functionalization. nih.gov

Reactivity of the o-Tolyl Moiety

The o-tolyl group attached to the N1 position of the imidazole ring also has its own reactivity profile.

Electrophilic Aromatic Substitution: The tolyl group is an activated aromatic ring due to the electron-donating methyl group, making it susceptible to electrophilic substitution reactions like nitration or halogenation. However, these reactions would compete with substitution on the more electron-rich imidazole ring. Reaction conditions would need to be carefully controlled to achieve selective substitution on the tolyl ring.

Directed Metalation: The methyl group on the tolyl ring can direct lithiation to the ortho position (the other methyl group on the benzene (B151609) ring) or the methyl group itself. Imidazoline-directed lithiation of 2-o-tolyl-4,5-dihydro-1H-imidazole has been shown to result in C-alkylation at the tolyl's methyl group. researchgate.net This suggests that the imidazole ring can act as a directing group to functionalize the tolyl moiety, providing a pathway to more complex structures.

Table 2: Summary of Reactivity

| Moiety | Reaction Type | Position(s) of Reactivity | Key Intermediates / Reagents | Notes |

| Imidazole Ring | Electrophilic Substitution | C4, C5 | Nitrating agents (HNO₃/H₂SO₄), Halogens (Br₂) | The o-tolyl group may influence regioselectivity. google.comvulcanchem.com |

| Imidazole Ring | Nucleophilic Substitution (via lithiation) | C2 | n-BuLi, s-BuLi | Forms a potent 1-o-tolyl-1H-imidazol-2-yllithium nucleophile. ethz.chacs.org |

| o-Tolyl Moiety | Directed Metalation | Methyl group C-H | Organolithium reagents | The imidazole ring acts as a directing group for functionalization. researchgate.net |

Electrophilic Aromatic Substitution on the Tolyl Ring

The tolyl ring of this compound presents a nuanced case for electrophilic aromatic substitution due to the competing directing effects of its two substituents. The methyl group is an activating, ortho, para-directing group, while the 1-imidazolyl substituent is generally considered a deactivating group for electrophilic attack on the benzene ring due to its electron-withdrawing inductive effect.

Theoretical studies on toluene (B28343) indicate that the methyl group activates the ring, making ortho and para substitution more favorable than meta substitution. irjet.net However, the bulky and electron-withdrawing nature of the N-imidazolyl group complicates predictions. For related 2-aryl-imidazoles, nitration with mixed acids often results in substitution on the imidazole ring itself, unless the aryl group is strongly activated. google.com In analogous di-p-tolyl-imidazole compounds, electrophilic attacks like nitration and halogenation are directed to the tolyl groups. vulcanchem.com

While no specific experimental data for the nitration or halogenation of the tolyl ring in this compound are available, computational studies on the closely related 2-chloro-4,5-dimethyl-1-(o-tolyl)-1H-imidazole have been performed. researchgate.netresearchgate.netbiointerfaceresearch.com Molecular Electrostatic Potential (MEP) analysis, a tool used to predict reactive sites, can elucidate the most electron-rich regions susceptible to electrophilic attack. researchgate.netresearchgate.netbiointerfaceresearch.com For a definitive understanding, experimental studies involving reactions such as nitration or bromination would be required to determine the precise regioselectivity.

Table 1: Predicted vs. Observed Electrophilic Aromatic Substitution Patterns in Tolyl-Heterocycles

| Reactant | Reagents & Conditions | Major Product(s) | Predicted Directing Effect | Source |

| Toluene | HNO₃/H₂SO₄ | o-Nitrotoluene, p-Nitrotoluene | Me group is o,p-directing | irjet.net |

| 1-(p-Tolyl)-1H-indole | HNO₃, Ac₂O, 0-5°C | 5-Nitro-3-methyl-1-(p-tolyl)-1H-indole | Substitution on indole (B1671886) ring | core.ac.uk |

| 1,5-di-p-Tolyl-imidazole | Nitration/Halogenation | Substitution on para-positions of tolyl groups | Tolyl groups direct electrophiles | vulcanchem.com |

| 2-(o-Tolyl)-1H-imidazole | Liquid Bromine | 4,5-dibromo-2-(o-tolyl)-1H-imidazole | Substitution on imidazole ring | vulcanchem.com |

This table includes data from analogous compounds to infer potential reactivity.

Oxidation and Reduction Pathways of the Methyl Group

The benzylic methyl group on the tolyl ring is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) are known to oxidize primary alkyl groups on aromatic rings to carboxylic acids. masterorganicchemistry.comleah4sci.com For instance, KMnO₄ can oxidize primary alcohols to carboxylic acids and is a potent oxidant for alkylbenzenes. masterorganicchemistry.comscience.gov Weaker oxidants, such as Pyridinium Chlorochromate (PCC), typically oxidize primary alcohols to aldehydes and are less likely to oxidize the methyl group of toluene directly. masterorganicchemistry.comleah4sci.comrjpbcs.com

In systems analogous to this compound, such as 4-methyl-2-(p-tolyl)-1H-imidazole-5-carboxylic acid, the methyl group can be oxidized. vulcanchem.com Similarly, studies on the oxidation of dihydropyrimidines have employed various oxidants including MnO₂, PCC, and KMnO₄/clay. rjpbcs.com The oxidation of various imidazole derivatives with acidic potassium permanganate has also been studied, demonstrating the viability of this reagent for modifying imidazole-containing compounds. nih.gov Based on these precedents, it is expected that the methyl group of this compound can be oxidized to form 1-(2-carboxyphenyl)-1H-imidazole.

Reduction of the methyl group is less common but could potentially be achieved through pathways involving initial halogenation to a halomethyl group followed by reductive dehalogenation.

Table 2: Common Oxidation Reactions of Tolyl Groups in Heterocyclic Compounds

| Starting Material Analogue | Oxidizing Agent | Product | Source |

| 3-Methyl-1-(p-tolyl)-1H-indole | CrO₃ in acetic acid | 1-(4-Carboxyphenyl)-3-methyl-1H-indole | core.ac.uk |

| Various Dihydropyrimidines | KMnO₄/clay, PCC, MnO₂ | Pyrimidin-2(1H)-ones | rjpbcs.com |

| 2-substituted-4,5-di(2-furyl)-1H-imidazoles | Acidic KMnO₄ | Oxidized products (Chemiluminescence observed) | nih.gov |

This table presents data from analogous compounds to illustrate potential oxidation pathways.

Thermal and Photochemical Transformations of this compound

The thermal stability of imidazole derivatives is generally high. irjet.net Studies on related high-nitrogen compounds like 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) show a very high decomposition temperature of nearly 370°C. mdpi.comnih.gov Similarly, thermogravimetric analysis (TGA) of phenanthroimidazole derivatives shows thermal decomposition temperatures (Td) at 5% weight loss ranging from 304°C to over 446°C. researchgate.net For a closer analogue, 3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-cyclopenta[d]pyridazin-2-one, the decomposition onset is reported to be in the 218–225°C range. vulcanchem.com These findings suggest that this compound is likely a thermally stable compound, capable of withstanding significant heat before decomposition. At very high temperatures (above 600°C), thermal rearrangement of 1-alkylimidazoles can occur. irjet.net

Photochemical transformations of imidazoles can proceed through various pathways, often involving radical intermediates. researchgate.net Light energy can be used to induce electronic excitations, leading to bond cleavage or formation. acs.org For example, a binaphthyl-bridged imidazole dimer undergoes photochromism via the homolytic cleavage of a C-N bond, generating a short-lived imidazolyl radical. researchgate.net Other studies have demonstrated visible-light-promoted C-H arylation and radical cyclization in various imidazole and benzimidazole (B57391) systems. These reactions often operate under mild conditions, such as room temperature, by harnessing light energy to overcome activation barriers. acs.org While specific photochemical studies on this compound are not available, these examples suggest potential reactivity pathways involving radical formation and subsequent rearrangement or coupling reactions upon irradiation.

Investigation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms of this compound is key to controlling its synthesis and reactivity. Mechanistic studies often focus on identifying transient species that exist between reactants and products. psgcas.ac.in For the synthesis of related di-o-tolyl-imidazole derivatives, a proposed mechanism involves the initial nucleophilic substitution of an α-chloroketone by a guanidine, forming an adduct intermediate. mdpi.com This is followed by an intramolecular nucleophilic attack and dehydration to form the imidazole ring, which then tautomerizes to the final product. mdpi.com

Kinetic Isotope Effect Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step. pkusz.edu.cnresearchgate.net This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). asianpubs.org A primary KIE (typically kH/kD > 2) is observed when the C-H bond is broken in the rate-limiting step. pkusz.edu.cn Secondary KIEs are smaller and occur when the isotopic substitution is at a position not directly involved in bond cleavage but affects the transition state. asianpubs.org

While no specific KIE studies have been reported for this compound, this technique could be applied to investigate its reactions. For example, in a potential C-H activation reaction on the tolyl ring, a significant primary KIE would be expected if C-H bond cleavage is rate-determining. pkusz.edu.cnuni-goettingen.dersc.org In studies of related nonheme oxoiron(IV) complexes, large KIE values have been interpreted as evidence for H-atom abstraction mechanisms. nih.gov Measuring the KIE for electrophilic substitution on the tolyl ring could also distinguish between mechanisms where the initial attack of the electrophile or the subsequent deprotonation is the slow step.

Trapping of Reactive Intermediates

Reactive intermediates are short-lived, high-energy molecules that are often difficult to observe directly. psgcas.ac.in One effective method to prove their existence is through trapping experiments, where a "trap" molecule is added to the reaction to intercept the intermediate and form a stable, observable product. psgcas.ac.in

In reactions involving imidazole derivatives, various intermediates such as carbocations or enolates may be formed. beilstein-journals.orgnih.govflvc.org For example, in a study of unsaturated acylimidazoles, intermediate zinc enolates generated from conjugate addition were successfully trapped by highly electrophilic carbocations like tropylium (B1234903) cations. beilstein-journals.orgnih.govgrafiati.com This demonstrates that enolates derived from imidazoles are sufficiently reactive to be trapped. Similarly, if a reaction of this compound were to proceed through a carbocation intermediate (e.g., via the Ritter reaction), it could potentially be trapped by nucleophiles present in the reaction mixture. flvc.org Designing an effective trapping experiment requires the trap to be highly reactive toward the intermediate without interfering with the primary reactants. psgcas.ac.in

Computational Validation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms, complementing experimental findings. asianpubs.orgnih.govacs.org DFT calculations can be used to model the geometries of reactants, transition states, and intermediates, and to calculate their relative energies, thereby mapping out the most likely reaction pathway. nih.gov

A computational study of 2-chloro-4,5-dimethyl-1-(o-tolyl)-1H-imidazole using DFT and molecular dynamics simulations has been conducted to predict its reactive properties. researchgate.netresearchgate.netbiointerfaceresearch.com Such studies can determine bond lengths, bond angles, and molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of a molecule, predicting sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.netbiointerfaceresearch.comnih.gov For the synthesis of the related 2-(p-tolyl)-1H-benzo[d]imidazole, DFT calculations at the B3LYP/6-311G(d) level were used to investigate the reaction mechanism, identifying the rate-determining step and its activation energy of 351.53 kJ/mol. asianpubs.org These computational approaches can be invaluable for validating proposed mechanisms, explaining observed regioselectivity, and predicting the reactivity of this compound in various chemical transformations. acs.org

Table 3: Computationally Studied Parameters for Tolyl-Imidazole Derivatives

| Compound | Method | Calculated Parameters | Key Findings | Source |

| 2-chloro-4,5-dimethyl-1-(o-tolyl)-1H-imidazole | DFT / MD | Geometries, MEP, NLO properties | Identification of most reactive sites, prediction of inhibitory activity. | researchgate.net |

| 2-(p-tolyl)-1H-benzo[d]imidazole | DFT (B3LYP/6-311G(d)) | Geometries, Frequencies, Activation Energy | Rate-determining step identified; Activation energy calculated as 351.53 kJ/mol. | asianpubs.org |

| Acylimidazole Michael Acceptors | DFT | HOMO Energies, NBO Charges | Reactivity of intermediate zinc enolates understood and compared. | beilstein-journals.orgnih.gov |

Coordination Chemistry of 1 O Tolyl 1h Imidazole As a Ligand

Types of Coordination Modes with Transition Metals

1-o-Tolyl-1H-imidazole, with its imidazole (B134444) ring and the attached o-tolyl group, exhibits various ways of coordinating with transition metal ions. The specific mode of coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

N-Donation from the Imidazole Ring

The most common coordination mode for this compound is through the nitrogen atom of the imidazole ring. researchgate.netazjournalbar.com The imidazole ring contains two nitrogen atoms, but typically only one is involved in coordination at a time, acting as a monodentate ligand. azjournalbar.com This N-donation is a fundamental aspect of the coordination chemistry of many imidazole derivatives. jocpr.com The lone pair of electrons on the nitrogen atom is readily available for donation to a metal center, forming a stable coordinate bond. This mode of binding is prevalent in the formation of a wide range of transition metal complexes.

Chelation and Bridging Coordination Modes

Beyond simple N-donation, this compound can participate in more complex coordination arrangements. While the this compound ligand itself is typically monodentate, related imidazole-based ligands can engage in chelation and bridging. acs.orgrsc.orgrsc.org Chelation involves the ligand binding to a single metal center through two or more donor atoms. In some instances, a molecule containing multiple imidazole units can act as a chelating ligand, with each imidazole group binding to the same metal ion. acs.orgmdpi.com

Bridging coordination occurs when a ligand connects two or more metal centers simultaneously. rsc.orgacs.org While direct bridging by a single this compound molecule is less common, derivatives or related structures with multiple coordinating sites can act as bridging ligands, leading to the formation of polynuclear complexes. acs.org

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes involving this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. jocpr.com The resulting complexes can be isolated and purified using standard laboratory techniques.

Homoleptic and Heteroleptic Complexes

Metal complexes of this compound can be broadly categorized into two types: homoleptic and heteroleptic.

Homoleptic complexes are those in which all the ligands attached to the central metal ion are identical. unacademy.comdoubtnut.com For example, a complex where the metal ion is coordinated only to this compound ligands would be considered homoleptic.

Heteroleptic complexes , on the other hand, contain more than one type of ligand coordinated to the central metal ion. unacademy.comdoubtnut.com An example would be a complex where the metal ion is bound to both this compound and another ligand, such as chloride or acetylacetonate. researchgate.net The synthesis of heteroleptic complexes allows for the fine-tuning of the properties of the resulting compound by combining the characteristics of different ligands. dcu.ie

Spectroscopic and Crystallographic Characterization of Complexes

A variety of analytical techniques are employed to fully characterize the synthesized metal complexes of this compound.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Changes in the vibrational frequencies of the imidazole ring upon coordination to a metal ion can provide evidence of the metal-ligand bond formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of diamagnetic metal complexes in solution. researchgate.netacs.org The chemical shifts of the protons and carbons in the this compound ligand can be significantly affected by coordination to a metal center. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help in understanding the geometry and electronic structure of the coordination compound. researchgate.net

Crystallographic Methods:

The table below summarizes the characterization data for a representative this compound compound, highlighting the types of information that can be obtained from different analytical techniques.

| Analytical Technique | Compound | Key Findings |

| ¹H NMR | 1-(2-Methylbenzyl)-4-phenyl-2-(o-tolyl)-1H-imidazole | Signals for aromatic protons (δ 6.8–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm) are observed. vulcanchem.com |

| IR | 1-(2-Methylbenzyl)-4-phenyl-2-(o-tolyl)-1H-imidazole | Characteristic bands at 3061, 2925, 1668, 1606, 1482, 1351, 1194, 1083, 1027, and 869 cm⁻¹. acs.org |

| X-ray Crystallography | 2-o-tolyl-1H-benzo[d]imidazole | Tetragonal crystal system, space group P43, with cell parameters a = 8.8792(7) Å and c = 14.391(2) Å. researchgate.net |

Electronic and Steric Properties of this compound in Coordination Environments

The coordination behavior and the properties of the resulting metal complexes are significantly influenced by the electronic and steric characteristics of the this compound ligand.

The electronic properties of the ligand are primarily determined by the electron-donating ability of the imidazole ring. The nitrogen atoms in the imidazole ring possess lone pairs of electrons, making the ligand a good σ-donor. unibo.it The presence of the tolyl group can also have a subtle electronic effect, influencing the electron density on the imidazole ring.

The steric properties of this compound are largely dictated by the presence of the o-tolyl group. This bulky substituent, positioned ortho to the point of attachment to the imidazole ring, introduces significant steric hindrance around the coordinating nitrogen atom. vulcanchem.com This steric bulk can influence the coordination number and geometry of the resulting metal complexes, often preventing the coordination of a large number of ligands around the metal center. mdpi.comnih.gov The interplay between these electronic and steric effects ultimately governs the structure, stability, and reactivity of the metal complexes formed with this compound. nih.govresearchgate.net

Ligand Field Theory Applications

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure of coordination compounds by considering the interactions between the metal d-orbitals and the orbitals of the coordinating ligands. researchgate.net For N-heterocyclic ligands like this compound, coordination to a metal center occurs via the lone pair of electrons on the sp²-hybridized N3 nitrogen atom. This interaction is primarily of a σ-donor nature.

The strength of the ligand field, quantified by the d-orbital splitting parameter (Δ), is influenced by the donor strength of the ligand. In the case of this compound, the tolyl group is generally considered weakly electron-donating through an inductive effect, which would be expected to increase the electron density on the imidazole ring and, consequently, its σ-donor capability compared to unsubstituted imidazole. This enhanced donation should, in principle, lead to a stronger metal-ligand bond and a larger ligand field splitting parameter, placing it higher in the spectrochemical series than imidazole itself.

However, the ortho-methyl substituent on the tolyl group introduces significant steric hindrance. This steric clash can force a longer, and therefore weaker, metal-nitrogen bond than would be expected based on electronic effects alone. A weaker bond would result in a smaller Δ value. Therefore, the actual ligand field strength of this compound in a metal complex represents a balance between these opposing electronic and steric factors. Studies on variously substituted imidazole ligands have shown that such steric effects can significantly modulate the heme spin state and geometry in metalloproteins, indicating that the steric bulk of a substituent can sometimes override its electronic contribution. nih.gov

Tolman Electronic Parameter (TEP) and Steric Parameter Determination

To disentangle and quantify the electronic and steric properties of ligands, a set of parameters developed initially for phosphines by Chadwick A. Tolman are often employed and have been adapted for other ligand classes, including N-heterocyclic compounds. wikipedia.orgwikipedia.org

Tolman Electronic Parameter (TEP): The TEP is an experimentally derived measure of a ligand's net electron-donating ability. It is determined by measuring the A₁ symmetric C-O stretching frequency (ν(CO)) from the infrared spectrum of a standard [LNi(CO)₃] complex. wikipedia.org Ligands that are strong electron donors increase the electron density on the nickel center, which in turn increases π-backbonding to the carbonyl ligands. This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) frequency and thus a smaller TEP value. wikipedia.org

While no experimental TEP has been reported for this compound, a value can be predicted. The electron-donating tolyl group should make it a stronger donor than 1-phenyl-imidazole and perhaps comparable to simple 1-alkyl-imidazoles. This would correspond to a relatively low TEP value. The table below compares the TEP for various N-heterocyclic carbene (NHC) ligands, which, while a different class of ligand, illustrates the influence of N-substituents on electronic properties.

Interactive Data Table: Tolman Electronic Parameters (TEP) for Selected N-Heterocyclic Carbene Ligands

Note: Data is for NHC analogues, as data for this compound is not available. TEP for NHCs is often calculated via related methods, such as using [IrCl(CO)₂(NHC)] complexes. nih.gov

| Ligand (NHC) | N-Substituent | TEP (cm⁻¹) | Electron Donating Character |

| IMe | Methyl | 2047.2 nih.gov | Strong |

| IEt | Ethyl | 2047.8 nih.gov | Strong |

| IPr | 2,6-diisopropylphenyl | 2049.5 nih.gov | Medium-Strong |

| IMes | 2,4,6-trimethylphenyl | 2049.6 nih.gov | Medium-Strong |

| IPh | Phenyl | 2050.3 nih.gov | Medium |

Steric Parameter: The primary steric parameter is the Tolman cone angle (θ), which measures the steric bulk of a ligand by defining the solid angle it occupies around the metal center. wikipedia.orgchemeurope.com For this compound, the ortho-methyl group on the phenyl ring is expected to create substantial steric bulk. This would force the ligand to occupy a large volume within the coordination sphere, resulting in a significantly larger cone angle compared to unsubstituted imidazole or 1-methylimidazole. An alternative and often more precise measure is the percent buried volume (%Vbur), which calculates the percentage of the metal's coordination sphere that is shielded by the ligand. nih.gov Regardless of the metric, the steric profile of this compound is dominated by the o-tolyl group, a feature known to influence catalyst performance and complex stability. uq.edu.au

Interactive Data Table: Comparison of Steric Parameters for Selected Ligands

| Ligand | Type | Cone Angle (θ) in degrees | Percent Buried Volume (%Vbur) | Key Steric Feature |

| PH₃ (Phosphine) | Phosphine (B1218219) | 87 chemeurope.com | - | Minimal |

| PMe₃ (Phosphine) | Phosphine | 118 chemeurope.com | 28.6 | Small alkyl groups |

| PPh₃ (Phosphine) | Phosphine | 145 chemeurope.com | 34.6 | Phenyl groups |

| Imidazole (predicted) | N-Heterocycle | ~100-110 | ~25 | Planar ring |

| This compound (predicted) | N-Heterocycle | >145 | >35 | Bulky ortho-substituent |

Reactivity of this compound Metal Complexes

The electronic and steric properties of this compound directly govern the reactivity of its metal complexes, particularly in ligand exchange processes and redox reactions.

Ligand Exchange Reactions

Ligand exchange is a fundamental reaction in coordination chemistry where one ligand is replaced by another. rsc.org The mechanism of such a substitution can be associative (A), where the incoming ligand binds first to form a high-coordination intermediate, or dissociative (D), where the outgoing ligand leaves first to form a low-coordination intermediate.

For complexes containing the this compound ligand, the reaction pathway is expected to be dominated by its significant steric bulk. The large cone angle of the ligand would create a crowded coordination sphere, strongly disfavoring an associative mechanism that requires the formation of an even more crowded higher-coordinate intermediate. Consequently, ligand exchange reactions involving either the displacement of the this compound ligand itself or the substitution of other ligands in its presence are most likely to proceed through a dissociative (D) or an interchange-dissociative (I_d) pathway. Kinetic studies on the substitution of imidazole from chromium(III) complexes have shown that even without bulky substituents, the process can be slow and mechanistically complex. psu.edu The steric hindrance from the o-tolyl group would further accelerate dissociation by relieving steric strain in the ground state.

Redox Chemistry of Metal Centers in the Presence of the Ligand

The this compound ligand can also modulate the redox properties of the metal center to which it is coordinated. As a strong σ-donor, it increases the electron density at the metal. This increased electron density makes it more difficult to further reduce the metal center (a more negative redox potential) and easier to oxidize it (a less positive redox potential), thereby stabilizing higher oxidation states.

The electron-donating nature of the tolyl substituent is expected to enhance this effect, making this compound a more effective stabilizer of high oxidation states than unsubstituted imidazole. This effect has been observed in cobalt-imidazole complexes, where deprotonation of the imidazole ligand significantly tunes the redox potential, stabilizing the Co(III) state. rsc.org Cyclic voltammetry (CV) is the primary technique used to probe these properties. A hypothetical CV experiment on a metal complex with this compound would be expected to show a cathodic (reduction) peak at a more negative potential compared to the analogous complex with a less donating ligand like 1-phenyl-imidazole. This shift would provide a quantitative measure of the ligand's electronic influence on the metal's redox behavior. Studies on related benzimidazole (B57391) complexes have demonstrated that the ligand framework plays a crucial role in the redox processes of the complex. researchgate.netresearchgate.net

Applications in Catalysis Utilizing 1 O Tolyl 1h Imidazole and Its Complexes

Homogeneous Catalysis Mediated by 1-o-Tolyl-1H-imidazole Metal Complexes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. Metal complexes of this compound and its derivatives are explored for their potential in a variety of organic transformations. chimia.chresearchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are cornerstones of modern synthetic chemistry. mdpi.comresearchgate.netorganic-chemistry.orgmdpi.comthieme-connect.comorganic-chemistry.orgrsc.orgorganic-chemistry.orgwikipedia.org The efficiency of these reactions is highly dependent on the nature of the ligand attached to the palladium center.

While direct studies on this compound as a ligand in these reactions are not extensively documented, the broader class of N-aryl imidazoles and N-heterocyclic carbenes (NHCs) derived from them have shown significant promise. researchgate.net For instance, palladium-NHC complexes are known to be effective catalysts for the Heck reaction. organic-chemistry.orgacs.org The o-tolyl group in this compound can provide steric bulk around the metal center, which can promote the reductive elimination step in the catalytic cycle and stabilize the active catalytic species.

In the context of the Suzuki-Miyaura reaction, palladium complexes with bulky phosphine (B1218219) ligands, such as P(o-tolyl)3, have been shown to be highly effective. nih.gov By analogy, it is plausible that NHC ligands derived from this compound could also form highly active palladium catalysts. The steric hindrance from the ortho-methyl group could facilitate the dissociation of the ligand, leading to a more active catalytic species.

For the Sonogashira reaction, palladium complexes with nitrogen-containing ligands, including imidazoles, have been successfully employed. mdpi.comrsc.orgwikipedia.org Copper(I) is often used as a co-catalyst in these reactions. mdpi.com A polymer-supported copper(II) catalyst has been reported for the N-arylation of imidazoles, where this compound was synthesized as a product. researchgate.net This highlights the accessibility of such compounds, which can then be investigated as ligands in further catalytic reactions.

Table 1: Overview of Cross-Coupling Reactions and Potential Role of this compound

| Reaction | Catalyst System | Potential Role of this compound Ligand |

| Suzuki-Miyaura | Palladium complexes | The o-tolyl group can provide steric bulk, potentially enhancing catalytic activity and stability. |

| Heck | Palladium-NHC complexes | The imidazole (B134444) moiety can form a stable NHC complex, while the o-tolyl group influences the steric environment. organic-chemistry.orgacs.org |

| Sonogashira | Palladium and copper complexes | N-aryl imidazoles are known to be effective ligands; the o-tolyl group can modulate the electronic and steric properties of the catalyst. mdpi.comrsc.orgwikipedia.org |

Hydrogenation and Dehydrogenation Reactions

Catalytic hydrogenation and dehydrogenation are critical processes in both laboratory and industrial settings for the synthesis of a wide range of chemicals. sioc-journal.cnpkusz.edu.cnuni-regensburg.de Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are often employed for these transformations. pkusz.edu.cnscholaris.camdpi.com

The role of ligands in these reactions is to modulate the electronic properties of the metal center and to create a specific coordination environment that facilitates the activation of hydrogen and the substrate. While there is no direct literature on the use of this compound in hydrogenation or dehydrogenation catalysis, related imidazole and pincer-type ligands have been investigated. For example, PNP-supported iron and cobalt complexes have been studied for dehydrogenation reactions. yale.edu

The electronic properties of the this compound ligand could influence the hydride transfer steps that are central to these reactions. The electron-donating nature of the imidazole ring can increase the electron density on the metal center, which may enhance its reactivity in oxidative addition of H2 or in the cleavage of C-H bonds during dehydrogenation. nih.gov

Oxidation and Reduction Catalysis

Metal-catalyzed oxidation and reduction reactions are fundamental in organic synthesis. chimia.ch Imidazole derivatives can act as ligands in such transformations. For instance, manganese (III) complexes have been used in the oxidation of benzyl (B1604629) aryl ketones, which is a step in the synthesis of some imidazole derivatives. ukzn.ac.za

The this compound ligand could potentially be used in oxidation catalysis, where the metal complex activates an oxidant (e.g., hydrogen peroxide or molecular oxygen) to selectively oxidize a substrate. The stability of the imidazole ring and the steric protection offered by the o-tolyl group could be advantageous in preventing catalyst degradation under oxidative conditions.

In reduction catalysis, for example, the asymmetric reduction of ketones, the chirality of the ligand is crucial for achieving high enantioselectivity. While this compound itself is achiral, it could be incorporated into a larger chiral ligand framework to be used in asymmetric reductions.

Polymerization Catalysis

In the realm of polymerization, certain transition metal complexes act as highly efficient catalysts. For example, imidazolin-2-iminato titanium complexes have been synthesized and studied for their use in ethylene (B1197577) polymerization. mdpi.com These ligands are derivatives of imidazoles and demonstrate that the imidazole scaffold can be a viable platform for developing polymerization catalysts. The steric and electronic properties of the substituents on the imidazole ring play a crucial role in determining the activity of the catalyst and the properties of the resulting polymer. The o-tolyl group in this compound could, in a similar fashion, influence the outcome of polymerization reactions when incorporated into a suitable catalyst.

Heterogeneous Catalysis Involving this compound Derivatives

Heterogeneous catalysts, which are in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. The immobilization of homogeneous catalysts onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the practical advantages of the latter. scirp.orgias.ac.inresearchgate.net

Immobilization Strategies on Solid Supports

The immobilization of imidazole-based catalysts or ligands can be achieved through several methods. One common approach is the covalent attachment of the imidazole derivative to a solid support. This can be done by functionalizing the imidazole ligand with a reactive group that can form a covalent bond with the support material.

Common solid supports include:

Silica (B1680970) (SiO2): Silica gel is a widely used support due to its high surface area, mechanical stability, and the presence of surface silanol (B1196071) (Si-OH) groups that can be functionalized. scirp.orgresearchgate.net For example, sulfuric acid immobilized on silica gel has been used as a heterogeneous catalyst for the synthesis of 2,4,5-triaryl-1H-imidazoles. scirp.orgresearchgate.net

Polymers: Organic polymers can also serve as supports for catalysts. A polymeric catalyst has been developed for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. ias.ac.in

Magnetic Nanoparticles: Supports like Fe3O4@SiO2 allow for easy separation of the catalyst from the reaction mixture using an external magnet.

Metal-Organic Frameworks (MOFs): These are crystalline materials with a high surface area and tunable porosity, which can be used to encapsulate or anchor catalytic species.

The immobilization of a this compound-based catalyst could be envisioned by first synthesizing a derivative of the ligand containing a functional group suitable for grafting onto a solid support. For instance, a hydroxyl or carboxyl group could be introduced into the tolyl ring, which could then be used to anchor the ligand to a silica or polymer support. Alternatively, atomic layer deposition (ALD) can be used to create a protective and stabilizing layer around a molecular catalyst that is physically adsorbed onto a support. rsc.org

Catalytic Performance and Recyclability Studies

The catalytic utility of systems involving this compound often pertains to its role as a ligand in transition-metal catalysis, particularly in cross-coupling reactions. Research in this area focuses on the performance of such catalytic systems, including their efficiency, substrate scope, and, crucially, their potential for recycling and reuse—a key aspect of sustainable chemistry.